molecular formula Ag B085066 Silver-107 CAS No. 14378-37-1

Silver-107

Cat. No. B085066
CAS RN: 14378-37-1
M. Wt: 106.90509 g/mol
InChI Key: BQCADISMDOOEFD-BJUDXGSMSA-N
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Patent
US07172852B2

Procedure details

The dispersion used in preparing the samples used in COMPARATIVE EXAMPLES 11 to 13 and INVENTION EXAMPLES 3 to 10 was obtained by first preparing a predispersion of 56.5 g of the dried silver behenate powder in a solution of 8.36 g of PVB in 72.6 g of 2-butanone by stirring for 2 minutes in a Dissolver™. This predispersion was then ground for 4 minutes in a pearl mill and just before the end of the 4 minutes a solution of 8.36 g of PVB in 72.6 g of 2-butanone was added. Finally a solution of 27.85 g of PVB in 242.3 g of 2-butanone was added to produce the type II organic silver salt dispersion of silver behenate in 2-butanone containing 11.18% by weight of silver behenate and 8.82% by weight of poly(vinyl butyral)(BL5-HPZ) used preparing the samples used in COMPARATIVE EXAMPLES 11 to 13 and INVENTION EXAMPLES 3 to 10.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
56.5 g
Type
reactant
Reaction Step Two
Quantity
72.6 g
Type
solvent
Reaction Step Two
Quantity
72.6 g
Type
solvent
Reaction Step Three
Quantity
242.3 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:24])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[Ag+:25]>CC(=O)CC>[Ag:25].[C:1]([O-:24])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[Ag+:25] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
56.5 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)[O-].[Ag+]
Name
Quantity
72.6 g
Type
solvent
Smiles
CC(CC)=O
Step Three
Name
Quantity
72.6 g
Type
solvent
Smiles
CC(CC)=O
Step Four
Name
Quantity
242.3 g
Type
solvent
Smiles
CC(CC)=O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 2 minutes in
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dispersion used in preparing the samples
DISSOLUTION
Type
DISSOLUTION
Details
a Dissolver™
WAIT
Type
WAIT
Details
ground for 4 minutes in a pearl mill
Duration
4 min

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
[Ag]
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)[O-].[Ag+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07172852B2

Procedure details

The dispersion used in preparing the samples used in COMPARATIVE EXAMPLES 11 to 13 and INVENTION EXAMPLES 3 to 10 was obtained by first preparing a predispersion of 56.5 g of the dried silver behenate powder in a solution of 8.36 g of PVB in 72.6 g of 2-butanone by stirring for 2 minutes in a Dissolver™. This predispersion was then ground for 4 minutes in a pearl mill and just before the end of the 4 minutes a solution of 8.36 g of PVB in 72.6 g of 2-butanone was added. Finally a solution of 27.85 g of PVB in 242.3 g of 2-butanone was added to produce the type II organic silver salt dispersion of silver behenate in 2-butanone containing 11.18% by weight of silver behenate and 8.82% by weight of poly(vinyl butyral)(BL5-HPZ) used preparing the samples used in COMPARATIVE EXAMPLES 11 to 13 and INVENTION EXAMPLES 3 to 10.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
56.5 g
Type
reactant
Reaction Step Two
Quantity
72.6 g
Type
solvent
Reaction Step Two
Quantity
72.6 g
Type
solvent
Reaction Step Three
Quantity
242.3 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:24])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[Ag+:25]>CC(=O)CC>[Ag:25].[C:1]([O-:24])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[Ag+:25] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
56.5 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)[O-].[Ag+]
Name
Quantity
72.6 g
Type
solvent
Smiles
CC(CC)=O
Step Three
Name
Quantity
72.6 g
Type
solvent
Smiles
CC(CC)=O
Step Four
Name
Quantity
242.3 g
Type
solvent
Smiles
CC(CC)=O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 2 minutes in
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dispersion used in preparing the samples
DISSOLUTION
Type
DISSOLUTION
Details
a Dissolver™
WAIT
Type
WAIT
Details
ground for 4 minutes in a pearl mill
Duration
4 min

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
[Ag]
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)[O-].[Ag+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.